
6-Methoxyquinoline; 2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxyquinoline: is a heterocyclic aromatic organic compound with the molecular formula C10H9NO. It consists of a quinoline ring system with a methoxy group attached to the sixth carbon atom. This compound occurs naturally in certain plants, such as tobacco and tea, and has been shown to have biological activities, including antioxidant, anti-inflammatory, and antitumor properties .
2,4,6-Trinitrophenol: , commonly known as picric acid, is an organic compound with the formula (O2N)3C6H2OH. It is a crystalline solid that is pale yellow and odorless. Picric acid is one of the most acidic phenols and is primarily used as an explosive. It has also been used as a dye and in medicine as an antiseptic .
Preparation Methods
6-Methoxyquinoline: can be synthesized through various methods. One common method involves the cyclization of o-aminobenzyl alcohols with ketones using a transition metal catalyst. This reaction typically occurs under acidic conditions and at elevated temperatures . Industrial production methods often involve the use of green and sustainable processes, such as microwave-assisted synthesis and solvent-free reactions .
2,4,6-Trinitrophenol: is typically prepared by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid. The process involves the initial sulfonation of phenol to form phenoldisulfonic acid, which then reacts with nitric acid to produce 2,4,6-trinitrophenol . This method is widely used in industrial settings due to its efficiency and high yield .
Chemical Reactions Analysis
6-Methoxyquinoline: undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include transition metal catalysts, acids, and bases. Major products formed from these reactions include fluorescent zinc and chlorine sensors, tubulin polymerization inhibitors, and bacterial DNA gyrase inhibitors .
2,4,6-Trinitrophenol: is known for its explosive properties and undergoes redox reactions. It reacts with thiocyanate ions in acidic conditions, resulting in a redox reaction that produces various intermediates and final products . Additionally, it can undergo electrophilic substitution reactions, such as nitration, to form other nitroaromatic compounds .
Scientific Research Applications
6-Methoxyquinoline: has a wide range of scientific research applications. It is used as a precursor in the synthesis of fluorescent sensors, tubulin polymerization inhibitors, and bacterial DNA gyrase inhibitors . In biology and medicine, it has shown potential as an antitumor agent, particularly in the treatment of lung carcinoma . It is also used in the development of single-ion magnets and other advanced materials .
2,4,6-Trinitrophenol: is widely used in forensic research, land mine detection, and environmental monitoring due to its explosive properties . It is also used in the development of sensors for detecting nitroaromatic compounds in water and soil samples . Additionally, it has applications in the dye industry and as an antiseptic in medical settings .
Mechanism of Action
6-Methoxyquinoline: exerts its effects through various mechanisms. It can induce oxidative stress in cancer cells, leading to cell cycle arrest and apoptosis . The compound interacts with molecular targets such as DNA and proteins, disrupting their normal functions and leading to cell death .
2,4,6-Trinitrophenol: acts as an explosive by rapidly decomposing and releasing large amounts of energy. Its mechanism of action involves the formation of highly reactive intermediates that undergo rapid oxidation-reduction reactions, resulting in an explosive release of energy . In biological systems, it can interact with cellular components, leading to oxidative stress and cellular damage .
Comparison with Similar Compounds
6-Methoxyquinoline: is similar to other quinoline derivatives, such as 6-methylquinoline and 8-amino-6-methoxyquinoline . its unique methoxy group at the sixth position gives it distinct biological activities and chemical properties. For example, it has shown greater antitumor activity compared to other quinoline derivatives .
2,4,6-Trinitrophenol: is similar to other nitroaromatic compounds, such as 2,4-dinitrophenol and 2,4,6-trinitrotoluene (TNT) . Its high acidity and explosive properties make it unique among these compounds. It is more explosive than TNT and has a wider range of applications in various industries .
Q & A
Q. Basic: What experimental methods are recommended for synthesizing 6-methoxyquinoline derivatives, and how can structural purity be validated?
Answer:
6-Methoxyquinoline derivatives are typically synthesized via multi-step organic reactions. A common approach involves:
- Step 1 : Condensation of substituted anilines with glycerol or acetylene derivatives under acid catalysis (e.g., sulfuric acid) to form the quinoline core .
- Step 2 : Methoxylation at the 6-position using methyl iodide or dimethyl sulfate in the presence of a base (e.g., KOH) .
- Validation : Purity is confirmed via HPLC (High-Performance Liquid Chromatography) and NMR (¹H and ¹³C) to detect residual solvents or unreacted intermediates. For example, the singlet peak for the methoxy group in ¹H NMR (~δ 3.8–4.0 ppm) confirms successful substitution .
Q. Basic: Why is 2,4,6-trinitrophenol significantly more acidic than phenol, and how can this property be exploited in chemical reactions?
Answer:
The enhanced acidity of 2,4,6-trinitrophenol (pKa ~0.3) compared to phenol (pKa ~10) arises from:
- Electron-withdrawing nitro groups : These stabilize the conjugate base via resonance and inductive effects, delocalizing the negative charge across the aromatic ring .
- Applications : This strong acidity enables its use as a protonating agent in organic synthesis (e.g., forming charge-transfer complexes) or as a pH-sensitive probe in spectroscopic studies .
Q. Advanced: How can researchers resolve discrepancies in spectroscopic data for 6-methoxyquinoline derivatives during structural elucidation?
Answer:
Discrepancies in NMR or IR data may arise from tautomerism, solvent effects, or impurities. Mitigation strategies include:
- Variable Temperature NMR : To identify dynamic processes (e.g., keto-enol tautomerism) .
- X-ray Crystallography : Provides definitive structural confirmation, as seen in studies of 6-methoxy-2-(2-nitrophenyl)-5,8-quinolinedione derivatives .
- Comparative Analysis : Cross-reference with databases like NIST Chemistry WebBook for validated spectral profiles .
Q. Advanced: What safety protocols are critical when handling 2,4,6-trinitrophenol in laboratory settings?
Answer:
2,4,6-Trinitrophenol is explosive when dry and toxic upon exposure. Key protocols include:
- Moisture Control : Store in ≥10% water content to prevent desiccation.
- Personal Protective Equipment (PPE) : Use nitrile gloves and Tychem® Responder® suits to prevent dermal absorption .
- Ventilation : Conduct reactions in fume hoods with blast shields, especially during nitration steps involving concentrated nitric acid .
Q. Basic: What are the primary biological applications of 6-methoxyquinoline derivatives in current research?
Answer:
These derivatives are studied for:
- Antimicrobial Activity : Structure-activity relationship (SAR) studies reveal that methoxy substitution enhances lipophilicity, improving membrane penetration .
- Enzyme Inhibition : The quinoline scaffold interacts with heme-containing enzymes (e.g., cytochrome P450), making it a candidate for antimalarial drug development .
Q. Advanced: How can computational methods optimize the synthesis of 2,4,6-trinitrophenol derivatives for reduced hazards?
Answer:
- Density Functional Theory (DFT) : Predicts stability of intermediates and transition states, reducing trial-and-error in nitration reactions .
- Green Chemistry Approaches : Replace traditional nitration (HNO₃/H₂SO₄) with ionic liquids or microreactors to control exothermicity and improve yield .
Q. Basic: What analytical techniques are most effective for quantifying 2,4,6-trinitrophenol in environmental samples?
Answer:
- UV-Vis Spectroscopy : Quantifies picric acid at λmax ~355 nm in aqueous solutions .
- HPLC-MS : Detects trace amounts (ppb levels) in soil or water, using C18 columns and acetonitrile/water mobile phases .
Q. Advanced: What mechanistic insights explain the fluorescence properties of 6-methoxyquinoline-based probes?
Answer:
The methoxy group induces:
- Extended π-Conjugation : Enhances fluorescence quantum yield by stabilizing excited states.
- Solvatochromism : Polar solvents stabilize charge-transfer states, shifting emission maxima. For example, 6-methoxy-8-aminoquinoline derivatives exhibit pH-dependent fluorescence due to protonation/deprotonation at the amino group .
Q. Basic: How does the nitro group positioning in 2,4,6-trinitrophenol influence its reactivity in substitution reactions?
Answer:
- Steric and Electronic Effects : The para-nitro groups deactivate the ring, directing electrophilic substitution to the meta position.
- Nucleophilic Aromatic Substitution (NAS) : Facilitated by electron-withdrawing nitro groups, enabling reactions with amines or thiols under mild conditions .
Q. Advanced: What strategies mitigate batch-to-batch variability in 6-methoxyquinoline synthesis?
Answer:
Properties
CAS No. |
7533-21-3 |
---|---|
Molecular Formula |
C16H12N4O8 |
Molecular Weight |
388.29 g/mol |
IUPAC Name |
6-methoxyquinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C10H9NO.C6H3N3O7/c1-12-9-4-5-10-8(7-9)3-2-6-11-10;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-7H,1H3;1-2,10H |
InChI Key |
MIKABYXMZMZBNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=CC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.